

Liquid chromatography conditions for separating colchicine and Colchicine-d3

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Compound of Interest

Compound Name: Colchicine-d3

Cat. No.: B562929

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An Application Note on the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Quantification of Colchicine using **Colchicine-d3** as an Internal Standard.

Introduction

Colchicine is a potent alkaloid used in the treatment of gout and other inflammatory conditions. Due to its narrow therapeutic index, accurate and reliable quantification in biological matrices is crucial for clinical monitoring and pharmacokinetic studies. This application note details a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of colchicine, employing **Colchicine-d3** as a stable isotope-labeled internal standard (SIL-IS). The use of a SIL-IS that co-elutes with the analyte allows for precise correction of matrix effects and variations during sample preparation and instrument analysis, ensuring high accuracy and precision. This protocol is intended for researchers, scientists, and professionals in the field of drug development and clinical analysis.

Experimental Protocols

Materials and Reagents

- Analytes: Colchicine (analytical standard), **Colchicine-d3** (internal standard)
- Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (Type I, ultrapure), Formic acid (LC-MS grade)
- Sample Matrix: Human plasma (or other relevant biological matrix)

- Protein Precipitation Agent: Acetonitrile or Methanol

Instrumentation and Analytical Conditions

A standard high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer is required. The following tables summarize the recommended starting conditions, which may be optimized as needed.

Table 1: Liquid Chromatography Conditions

Parameter	Condition
Column	C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	0.4 mL/min
Injection Volume	5 µL
Column Temperature	40 °C
Gradient Elution	See Table 2 for a typical gradient profile

Table 2: Gradient Elution Program

Time (min)	% Mobile Phase B
0.0	10
2.5	90
3.5	90
3.6	10
5.0	10

Table 3: Mass Spectrometry Conditions

Parameter	Condition
Ionization Mode	Electrospray Ionization (ESI), Positive
Ion Source Temperature	500 °C
Ion Spray Voltage	5500 V
Curtain Gas	35 psi
Collision Gas	Nitrogen
Detection Mode	Multiple Reaction Monitoring (MRM)
MRM Transitions	See Table 4 for specific precursor and product ions

Table 4: MRM Transitions and Parameters

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Declustering Potential (V)	Collision Energy (eV)
Colchicine	400.2	358.2	100	25
Colchicine-d3	403.2	361.2	100	25

Note: MS parameters are instrument-dependent and require optimization.

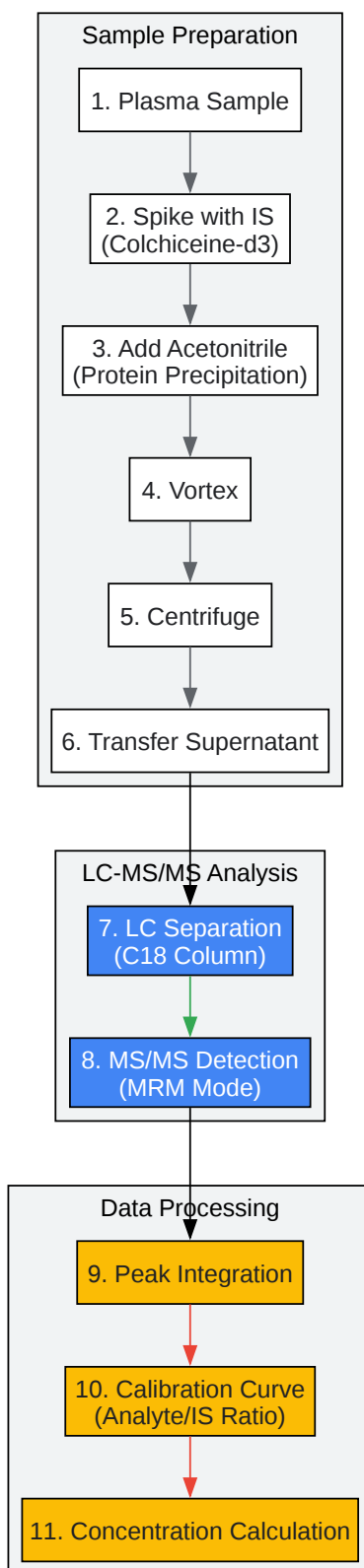
Sample Preparation: Protein Precipitation

- Spiking: To 100 µL of the plasma sample, add 10 µL of the **Colchicine-d3** internal standard working solution. Vortex briefly.
- Precipitation: Add 300 µL of cold acetonitrile (or methanol) to precipitate the plasma proteins.
- Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.

- **Centrifugation:** Centrifuge the samples at 14,000 rpm for 10 minutes at 4 °C to pellet the precipitated proteins.
- **Supernatant Transfer:** Carefully transfer the supernatant to a clean autosampler vial.
- **Injection:** Inject the specified volume (e.g., 5 µL) into the LC-MS/MS system.

Workflow and Data Analysis Visualization

The following diagram illustrates the complete analytical workflow from sample receipt to final data analysis.



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Caption: Workflow for the quantification of colchicine using **Colchicine-d3** IS.

Conclusion

This application note provides a comprehensive protocol for the quantitative analysis of colchicine in biological matrices using LC-MS/MS with **Colchiceine-d3** as an internal standard. The chromatographic conditions ensure efficient elution and good peak shape for colchicine, while the mass spectrometric detection in MRM mode provides the necessary selectivity and sensitivity. The co-elution of the deuterated internal standard is a key feature of this method, enabling accurate correction for potential analytical variabilities. This robust and reliable method is well-suited for applications in clinical research, toxicology, and pharmaceutical development.

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